Cas no 2104147-59-1 ((1R)-2-azido-1-(1-chlorocyclopropyl)ethan-1-ol)

(1R)-2-azido-1-(1-chlorocyclopropyl)ethan-1-ol is a chiral organic compound featuring both an azido functional group and a chlorinated cyclopropane moiety. Its stereospecific (R)-configuration makes it valuable for asymmetric synthesis, particularly in the preparation of bioactive molecules and pharmaceuticals. The presence of the azido group allows for selective transformations, such as click chemistry applications, while the chlorocyclopropyl unit enhances structural diversity in synthetic intermediates. This compound is useful in medicinal chemistry for the development of novel drug candidates, leveraging its unique reactivity and stereochemistry. High purity and well-defined stereochemistry ensure reproducibility in research and industrial applications. Proper handling is required due to the reactive azide group.
(1R)-2-azido-1-(1-chlorocyclopropyl)ethan-1-ol structure
2104147-59-1 structure
Product name:(1R)-2-azido-1-(1-chlorocyclopropyl)ethan-1-ol
CAS No:2104147-59-1
MF:C5H8ClN3O
Molecular Weight:161.589519500732
CID:5760288
PubChem ID:165499073

(1R)-2-azido-1-(1-chlorocyclopropyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • EN300-1147470
    • 2104147-59-1
    • (1R)-2-azido-1-(1-chlorocyclopropyl)ethan-1-ol
    • インチ: 1S/C5H8ClN3O/c6-5(1-2-5)4(10)3-8-9-7/h4,10H,1-3H2/t4-/m1/s1
    • InChIKey: RHQYZMZPGFTZIL-SCSAIBSYSA-N
    • SMILES: ClC1([C@@H](CN=[N+]=[N-])O)CC1

計算された属性

  • 精确分子量: 161.0355896g/mol
  • 同位素质量: 161.0355896g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 10
  • 回転可能化学結合数: 3
  • 複雑さ: 174
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 34.6Ų
  • XLogP3: 1.5

(1R)-2-azido-1-(1-chlorocyclopropyl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1147470-5g
(1R)-2-azido-1-(1-chlorocyclopropyl)ethan-1-ol
2104147-59-1 95%
5g
$3065.0 2023-10-25
Enamine
EN300-1147470-1g
(1R)-2-azido-1-(1-chlorocyclopropyl)ethan-1-ol
2104147-59-1 95%
1g
$1057.0 2023-10-25
Enamine
EN300-1147470-1.0g
(1R)-2-azido-1-(1-chlorocyclopropyl)ethan-1-ol
2104147-59-1
1g
$1442.0 2023-06-09
Enamine
EN300-1147470-0.25g
(1R)-2-azido-1-(1-chlorocyclopropyl)ethan-1-ol
2104147-59-1 95%
0.25g
$972.0 2023-10-25
Enamine
EN300-1147470-10.0g
(1R)-2-azido-1-(1-chlorocyclopropyl)ethan-1-ol
2104147-59-1
10g
$6205.0 2023-06-09
Enamine
EN300-1147470-0.5g
(1R)-2-azido-1-(1-chlorocyclopropyl)ethan-1-ol
2104147-59-1 95%
0.5g
$1014.0 2023-10-25
Enamine
EN300-1147470-2.5g
(1R)-2-azido-1-(1-chlorocyclopropyl)ethan-1-ol
2104147-59-1 95%
2.5g
$2071.0 2023-10-25
Enamine
EN300-1147470-0.05g
(1R)-2-azido-1-(1-chlorocyclopropyl)ethan-1-ol
2104147-59-1 95%
0.05g
$888.0 2023-10-25
Enamine
EN300-1147470-0.1g
(1R)-2-azido-1-(1-chlorocyclopropyl)ethan-1-ol
2104147-59-1 95%
0.1g
$930.0 2023-10-25
Enamine
EN300-1147470-5.0g
(1R)-2-azido-1-(1-chlorocyclopropyl)ethan-1-ol
2104147-59-1
5g
$4184.0 2023-06-09

(1R)-2-azido-1-(1-chlorocyclopropyl)ethan-1-ol 関連文献

(1R)-2-azido-1-(1-chlorocyclopropyl)ethan-1-olに関する追加情報

Comprehensive Overview of (1R)-2-azido-1-(1-chlorocyclopropyl)ethan-1-ol (CAS No. 2104147-59-1)

The compound (1R)-2-azido-1-(1-chlorocyclopropyl)ethan-1-ol (CAS No. 2104147-59-1) is a chiral azido alcohol derivative with significant potential in pharmaceutical research and organic synthesis. Its unique structure, featuring a chlorocyclopropyl group and an azido functionality, makes it a valuable intermediate for the development of bioactive molecules. Researchers are increasingly interested in this compound due to its applicability in click chemistry and drug discovery, aligning with the growing demand for efficient synthetic methodologies.

In recent years, the scientific community has focused on chiral building blocks like (1R)-2-azido-1-(1-chlorocyclopropyl)ethan-1-ol to streamline the synthesis of complex molecules. Its stereoselective properties are particularly appealing for designing enantiomerically pure compounds, a critical aspect in modern medicinal chemistry. The compound’s CAS No. 2104147-59-1 is frequently searched in databases, reflecting its relevance in high-throughput screening and bioconjugation applications.

One of the trending topics in organic chemistry is the use of azido compounds for bioorthogonal reactions, which enable labeling and tracking of biomolecules without interfering with biological processes. (1R)-2-azido-1-(1-chlorocyclopropyl)ethan-1-ol fits into this niche, as its azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reactivity is leveraged in proteomics and chemical biology, addressing common user queries about non-invasive labeling techniques.

The chlorocyclopropyl moiety in (1R)-2-azido-1-(1-chlorocyclopropyl)ethan-1-ol also contributes to its versatility. Cyclopropyl rings are known to enhance metabolic stability and binding affinity in drug candidates, making this compound a hotspot for fragment-based drug design. Searches for cyclopropyl-containing intermediates often lead to discussions about 2104147-59-1, as it exemplifies how small structural modifications can impact pharmacokinetic properties.

From a synthetic chemistry perspective, the preparation of (1R)-2-azido-1-(1-chlorocyclopropyl)ethan-1-ol involves stereocontrolled reactions, a topic of high interest in academic and industrial labs. Optimizing its synthesis aligns with the broader goal of green chemistry, as researchers seek atom-efficient and catalytic methods to reduce waste. This resonates with frequent searches for sustainable synthetic routes and chiral auxiliaries.

In summary, (1R)-2-azido-1-(1-chlorocyclopropyl)ethan-1-ol (CAS No. 2104147-59-1) is a multifaceted compound bridging chemical biology, drug development, and methodology innovation. Its alignment with trending topics like click chemistry and chiral synthesis ensures its continued relevance in scientific literature and patent applications. For researchers exploring azido-functionalized intermediates or cyclopropyl derivatives, this compound offers a promising avenue for discovery.

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